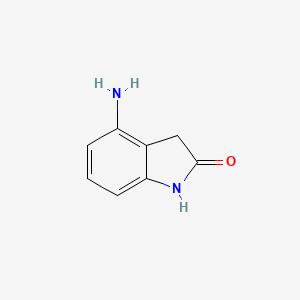

4-Aminoindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNINKECAYRRRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481813 | |

| Record name | 4-aminoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54523-76-1 | |

| Record name | 4-aminoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Aminoindolin-2-ones: Focus on the 4-Amino Isomer and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of amino-substituted indolin-2-ones, with a primary focus on the 4-amino isomer. Due to the limited availability of specific experimental data for 4-aminoindolin-2-one, this document also presents a comparative analysis of its N-methylated analog and the more extensively studied 5-amino and 6-amino isomers. The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, recognized as a core component of numerous kinase inhibitors.

Chemical Structure and Identification

The core structure of aminoindolin-2-one consists of a fused bicyclic system comprising a benzene ring and a pyrrolidin-2-one ring, with an amino group substituted on the benzene ring. The position of the amino group significantly influences the molecule's properties and biological activity.

While specific experimental data for this compound is sparse in publicly available literature, its N-methylated analog, 4-Amino-1-methylindolin-2-one , is commercially available and serves as a close structural analog.

Table 1: Chemical Identification of 4-Amino-1-methylindolin-2-one

| Identifier | Value |

| IUPAC Name | 4-amino-1-methyl-1,3-dihydro-2H-indol-2-one |

| CAS Number | 848678-68-2 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| SMILES | CN1CC2=C(C1=O)C=CC=C2N |

| InChI | InChI=1S/C9H10N2O/c1-11-6-5-4-2-3-7(10)8(5)9(11)12/h2-4H,6,10H2,1H3 |

Physicochemical Properties

Table 2: Comparative Physicochemical Properties of Aminoindolin-2-one Isomers

| Property | 5-Aminoindolin-2-one | 6-Aminoindolin-2-one | Source |

| CAS Number | 20876-36-2 | 150544-04-0 | [1][2] |

| Molecular Formula | C₈H₈N₂O | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | 148.16 g/mol | [1][2] |

| Melting Point | 182-186 °C | Not Available | [3] |

| Boiling Point | 416.8±45.0 °C (Predicted) | 394.3 °C | [2][3] |

| Density | 1.307±0.06 g/cm³ (Predicted) | 1.3 g/cm³ | [2][3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Not Available | [3] |

| pKa | 13.91±0.20 (Predicted) | Not Available | [3] |

Synthesis of Aminoindolin-2-ones

A general and widely applicable method for the synthesis of the indolin-2-one core is the palladium-catalyzed α-arylation of amides. For amino-substituted indolin-2-ones, a common strategy involves the reduction of a corresponding nitro-substituted precursor.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway applicable to the synthesis of aminoindolin-2-ones.

Figure 1: Generalized synthetic workflow for aminoindolin-2-ones.

Experimental Protocols

Synthesis of 6-Aminoindolin-2-one via Reduction of Isatin Oxime:

A common laboratory-scale synthesis involves the reduction of an appropriate isatin derivative.

-

Materials: Isatin oxime, reducing agent (e.g., sodium dithionite or zinc in acetic acid), appropriate solvents.

-

Procedure:

-

Dissolve isatin oxime in a suitable solvent system (e.g., aqueous ammonia).

-

Add the reducing agent portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-aminoindolin-2-one.[2]

-

Biological Activity and Mechanism of Action

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby preventing the phosphorylation of substrate proteins. This inhibition disrupts cellular signaling pathways that are often dysregulated in diseases such as cancer.

Derivatives of indolin-2-one have been developed as inhibitors of a wide range of kinases, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Platelet-Derived Growth Factor Receptors (PDGFRs)

-

c-Kit

-

FMS-like tyrosine kinase 3 (FLT3)

-

Colony-Stimulating Factor 1 Receptor (CSF1R)

The specific biological activity of this compound has not been extensively reported. However, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the design of new therapeutic agents. For instance, 3-substituted indolin-2-one derivatives have shown significant potential as kinase inhibitors for cancer therapy.[6]

Kinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of action of indolin-2-one-based kinase inhibitors in a cellular signaling pathway.

Figure 2: General mechanism of RTK inhibition by aminoindolin-2-one derivatives.

Conclusion

While specific experimental data on this compound remains limited, the broader class of aminoindolin-2-ones represents a highly valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The information compiled in this guide on the N-methylated analog and the 5- and 6-amino isomers provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound class. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications in drug discovery.

References

- 1. 5-aminoindolin-2-one | CAS 20876-36-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Buy 6-Aminoindolin-2-one | 150544-04-0 [smolecule.com]

- 3. 5-Aminooxindole | 20876-36-2 [chemicalbook.com]

- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminoindolin-2-one (CAS: 54523-76-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoindolin-2-one, also known as 4-aminooxindole, is a heterocyclic organic compound belonging to the indolinone family. The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including several approved kinase inhibitor drugs. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, serving as a technical resource for researchers in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source/Method |

| CAS Number | 54523-76-1 | [1][2][3] |

| Molecular Formula | C₈H₈N₂O | [1][2][3] |

| Molecular Weight | 148.16 g/mol | [1] |

| IUPAC Name | 4-Amino-1,3-dihydro-2H-indol-2-one | |

| Synonyms | 4-Aminooxindole | |

| SMILES | Nc1cccc2C(=O)NCc12 | |

| Predicted LogP | 0.85 | Chemical Prediction |

| Predicted Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF) | Chemical Prediction |

| Predicted pKa (Amino) | ~4.5 | Chemical Prediction |

| Predicted pKa (Amide) | ~17 | Chemical Prediction |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations, particularly the reduction of a corresponding nitro-substituted precursor.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 4-nitroindolin-2-one.

References

Spectroscopic Profile of 4-Aminoindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminoindolin-2-one (also known as 4-aminooxindole). Due to the limited availability of complete, experimentally verified spectra for this specific isomer in public databases, this document presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral characteristics of the indolin-2-one core and the influence of an amino substituent on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.2 | Singlet (broad) | NH (lactam) |

| ~7.0 | Triplet | H-6 |

| ~6.5 | Doublet | H-5 |

| ~6.3 | Doublet | H-7 |

| ~5.0 | Singlet (broad) | NH₂ |

| ~3.4 | Singlet | CH₂ |

Note: The chemical shifts for NH and NH₂ protons can be broad and may vary with concentration and solvent purity.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (lactam) |

| ~145 | C-4 (C-NH₂) |

| ~140 | C-7a |

| ~128 | C-6 |

| ~125 | C-3a |

| ~110 | C-5 |

| ~105 | C-7 |

| ~35 | CH₂ |

Note: Carbon chemical shifts are influenced by the electron-donating amino group.[2][3]

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretching (amine and lactam) |

| ~1700 | Strong | C=O Stretching (lactam) |

| 1620 - 1580 | Medium | N-H Bending (amine) |

| 1600 - 1450 | Medium-Strong | C=C Stretching (aromatic) |

| 1350 - 1250 | Medium | C-N Stretching |

Note: The presence of hydrogen bonding can cause broadening of the N-H stretching bands.[4]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 148 | Molecular Ion [M]⁺ |

| 120 | [M - CO]⁺ |

| 119 | [M - HCN - H]⁺ |

| 92 | [M - CO - HCN]⁺ |

Note: The fragmentation pattern is characteristic of indolinone structures, often involving the loss of carbon monoxide (CO).[5][6]

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for solid aromatic heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[7]

-

-

Instrument Setup:

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are necessary to obtain a quality spectrum.[8]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum in terms of transmittance or absorbance.

-

Alternative Methodology (Thin Solid Film):

-

Sample Preparation:

-

Data Acquisition:

-

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[9]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating under high vacuum.[10]

-

-

Ionization:

-

Fragmentation:

-

The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.[12]

-

-

Mass Analysis and Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.[13]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. Video: NMR Spectroscopy Of Amines [jove.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. rroij.com [rroij.com]

An In-Depth Technical Guide to 4-Aminoindolin-2-one: Physical Properties and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4-Aminoindolin-2-one (CAS No: 54523-76-1), a heterocyclic compound of interest in medicinal chemistry. This document details its melting point and solubility, provides general experimental protocols for their determination, and explores the compound's relevance as a scaffold for kinase inhibitors, particularly in the context of VEGFR-2 signaling.

Physical Properties of this compound

Precise, experimentally determined physical properties for this compound are not widely reported in publicly available literature. However, based on its chemical structure and data for related compounds, the following information has been compiled. It is important to note that some of the data presented is based on high-quality computational predictions and should be confirmed by experimental analysis for critical applications.

Data Summary

For ease of comparison, the available quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | - |

| Molecular Weight | 148.16 g/mol | - |

| CAS Number | 54523-76-1 | Sigma-Aldrich[1] |

| Predicted Melting Point | 183.4 °C | Chemspider |

| Solubility | DMSO (Slightly), Methanol (Slightly) | BenchChem[2] |

Melting Point

Solubility

This compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The indolin-2-one core possesses both a hydrogen bond donor (the lactam N-H) and a hydrogen bond acceptor (the carbonyl oxygen), while the amino group at the 4-position can also participate in hydrogen bonding, suggesting some potential for solubility in polar solvents. However, the aromatic benzene ring contributes to its lipophilicity.

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for the determination of the melting point and solubility of an organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is a widely used technique for the determination of the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus, which can be an oil bath or a metal block heater.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample.

Solubility Determination (Thermodynamic/Equilibrium Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent, providing a quantitative measure of its solubility.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered through a fine-pored filter (e.g., 0.22 µm) or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations. The resulting concentration is the solubility of the compound in that solvent at that temperature.

Biological Relevance and Signaling Pathways

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, recognized as a core component of numerous kinase inhibitors.[3][4] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Inhibition of VEGFR-2 Signaling

Derivatives of indolin-2-one are particularly known for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels.[3][5][6] Uncontrolled angiogenesis is a crucial process for tumor growth and metastasis. Indolin-2-one-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of VEGFR-2 and thereby blocking the downstream signaling cascade.[5]

Below is a diagram illustrating the general mechanism of VEGFR-2 signaling and its inhibition by an indolin-2-one derivative.

Caption: General mechanism of VEGFR-2 signaling and its inhibition by an indolin-2-one derivative.

Synthesis Workflow

A common synthetic route to this compound involves the reduction of a corresponding nitro-substituted precursor, 4-nitro-2-oxindole. This transformation is a key step in the synthesis of many amino-substituted aromatic compounds.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound is a molecule of significant interest due to its structural relation to a class of potent kinase inhibitors. While detailed experimental data on its physical properties are sparse, this guide provides the currently available information and outlines standard protocols for its determination. The role of the indolin-2-one scaffold in inhibiting key signaling pathways, such as VEGFR-2, underscores the potential of this compound as a valuable building block in the design and development of novel therapeutic agents. Further experimental characterization of this compound is warranted to fully elucidate its physicochemical properties and biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Indolin-2-one Scaffold: A Privileged Core in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one, or oxindole, scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic lactam is a core structural component in a multitude of natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological effects. Its unique structure allows for substitutions at various positions, enabling the fine-tuning of its biological profile. This technical guide provides a comprehensive overview of the biological activities of the indolin-2-one scaffold, with a focus on its applications in modern drug discovery, particularly in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: Targeting Kinase Signaling

The most extensively studied biological activity of the indolin-2-one scaffold is its potent anticancer efficacy, primarily attributed to the inhibition of various protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Indolin-2-one derivatives have been successfully developed as multi-targeted tyrosine kinase inhibitors (TKIs), with several compounds progressing to clinical trials and receiving FDA approval.[1][3] A notable example is Sunitinib, an oral multi-targeted TKI that inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor angiogenesis and proliferation.[4][5]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Many indolin-2-one derivatives function by competitively binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs), preventing the phosphorylation and activation of downstream signaling molecules.[6][7] The indolin-2-one core is considered a privileged scaffold for binding to the hinge region of the ATP active site of VEGFR-2.[8] This inhibition disrupts vital signaling cascades, such as the VEGFR signaling pathway, which is a key driver of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5] By blocking VEGFR, these compounds effectively cut off the tumor's blood supply, leading to growth inhibition and apoptosis.[4]

Substitutions at the C-3 position of the oxindole ring play a critical role in determining the antiangiogenic and anticancer activities of these compounds.[4][5]

dot

Quantitative Data on Anticancer Activity

The cytotoxic and kinase inhibitory activities of various indolin-2-one derivatives have been extensively evaluated. The following tables summarize some of the reported quantitative data.

Table 1: In vitro Cytotoxicity of Indolin-2-one Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Sunitinib | A549 (Lung) | 0.32 | [9] |

| Sunitinib | KB (Oral) | 0.67 | [9] |

| Sunitinib | K111 (Melanoma) | 1.19 | [9] |

| Sunitinib | NCI-H460 (Lung) | 1.22 | [9] |

| Compound 6j | HeLa (Cervical) | <40 | [10] |

| Compound 6o | HeLa (Cervical) | <40 | [10] |

| Compound 1c | HCT-116 (Colon) | Submicromolar | [1] |

| Compound 1h | HCT-116 (Colon) | Submicromolar | [1] |

| Compound 1c | MDA-MB-231 (Breast) | Potent Inhibitor | [1] |

| Compound 2c | MDA-MB-231 (Breast) | Potent Inhibitor | [1] |

| Compound 5h | HT-29 (Colon) | 0.016 | [2] |

| Compound 5h | H460 (Lung) | 0.0037 | [2] |

| Compound 12g | A549 (Lung) | 0.83 | [11] |

| Compound 3j | PC-3 (Prostate) | 3.56 | [12] |

| Compound 3o | HCT-116 (Colon) | 2.93 | [12] |

| Compound 4h | HCT-29 (Colon) | 27.42 (nM) | [13] |

Table 2: Kinase Inhibitory Activity of Indolin-2-one Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

| Sunitinib | VEGFR-2 | - | [4][5] |

| Sunitinib | PDGFR-β | - | [14] |

| Compound 6j | Tyrosine Kinase | 1.34 | [10] |

| Compound 6o | Tyrosine Kinase | 2.69 | [10] |

| Compound 12g | PAK4 | 0.027 | [11] |

| Compound 3b | VEGFR-2 | - | [14] |

| Compound 3b | VEGFR-3 | - | [14] |

| Compound 3b | FLT3 | - | [14] |

| Compound 3b | Ret | - | [14] |

| Compound 3b | PDGFR-β | - | [14] |

| Compound 8a | Aurora B | 0.0105 | [15] |

| Compound 6e | Aurora B | 0.0162 | [15] |

| Compound 12 | DHFR | 0.0407 | [16] |

Antimicrobial Activity

Beyond their anticancer properties, indolin-2-one derivatives have emerged as promising antimicrobial agents.[17][18] They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[18][19]

Mechanism of Action

The antimicrobial mechanism of some indolin-2-one derivatives is multifaceted. For instance, certain nitroimidazole-indolin-2-one hybrids exhibit a dual mode of action. They directly inhibit topoisomerase IV, an essential enzyme for bacterial DNA replication, and also undergo reductive bioactivation of the nitro group to generate reactive radicals that cause DNA damage.[10] This dual mechanism may help to circumvent the development of bacterial resistance.[10] Other derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism, which is crucial for bacterial survival.[15]

Table 3: Antimicrobial Activity of Indolin-2-one Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 8j | E. coli | 2.5 | [17] |

| Compound XI | Gram-positive & Gram-negative strains | 0.0625–4 | [18] |

| Compound 10f | S. aureus ATCC 6538 | 0.5 | [18] |

| Compound 10g | S. aureus ATCC 4220 | 0.5 | [18] |

| Compound 10h | MRSA ATCC 43300 | 0.5 | [18] |

Anti-inflammatory Activity

Indolin-2-one derivatives have also demonstrated significant anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy.

Mechanism of Action

The anti-inflammatory effects of certain 3-substituted-indolin-2-ones are mediated through the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved by suppressing key signaling pathways, including the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.

dot

Experimental Protocols

General Synthesis of 3-Substituted Indolin-2-one Derivatives

A common and straightforward method for the synthesis of 3-substituted indolin-2-one derivatives is the Knoevenagel condensation.[9]

dot

Methodology:

-

Reactant Preparation: Dissolve the desired indolin-2-one and an appropriate aldehyde or ketone in a suitable solvent, commonly ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine, to the reaction mixture.

-

Reaction: Reflux the mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 3-substituted indolin-2-one derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indolin-2-one derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

-

Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and the indolin-2-one derivative at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

-

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The indolin-2-one scaffold represents a highly versatile and privileged structure in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, with significant success in the development of anticancer agents targeting protein kinases. The ongoing exploration of this scaffold continues to yield novel compounds with potent antimicrobial and anti-inflammatory properties. The ability to readily modify the indolin-2-one core allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it a continued focus for the development of new therapeutic agents to address a wide array of diseases. Further research into the diverse mechanisms of action and structure-activity relationships of indolin-2-one derivatives holds great promise for the future of medicine.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]

- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of 4-Aminoindolin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Among its many derivatives, the 4-aminoindolin-2-one scaffold has emerged as a particularly versatile and potent pharmacophore. This technical guide delves into the synthesis, biological activities, and mechanisms of action of this compound derivatives, providing a comprehensive resource for researchers in drug discovery and development.

The this compound Core: A Gateway to Diverse Bioactivity

The this compound structure, characterized by an oxindole ring with an amino group at the C4 position, serves as a versatile template for the design of potent modulators of various biological processes. This scaffold has been extensively explored for its utility in developing kinase inhibitors, anticancer agents, and antimicrobial compounds. The strategic placement of the amino group provides a key interaction point for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical step in the development of novel therapeutics based on this scaffold. A common and effective strategy involves a multi-step synthesis starting from readily available precursors.

General Synthetic Pathway

A prevalent method for the preparation of this compound involves the synthesis of a nitro-substituted precursor, followed by a reduction step. This approach allows for the late-stage introduction of the key amino functionality.

Caption: General synthetic route to this compound.

Detailed Experimental Protocols

Synthesis of N-(2-methyl-3-nitrophenyl)acetamide: To a solution of 2-methyl-3-nitroaniline in a suitable solvent such as acetonitrile, acetic anhydride is added. The reaction mixture is heated to reflux for several hours. After completion of the reaction, the mixture is cooled, and the product is isolated by precipitation in water, followed by filtration and drying.

Synthesis of 4-Nitroindolin-2-one: N-(2-methyl-3-nitrophenyl)acetamide is reacted with a cyclizing agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a high-boiling solvent like DMF. The reaction is heated to a high temperature to facilitate the intramolecular cyclization. Upon cooling, the product is typically precipitated by the addition of water, filtered, and purified.

Synthesis of this compound: The reduction of the nitro group in 4-nitroindolin-2-one to the corresponding amine is a critical step. This can be achieved through various methods:

-

Catalytic Hydrogenation: 4-Nitroindolin-2-one is dissolved in a suitable solvent like ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere at a specific pressure and temperature until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

-

Metal-Acid Reduction: A common method involves the use of a metal, such as iron powder, in the presence of an acid, like hydrochloric acid, in a solvent mixture such as ethanol and water. The reaction is heated to reflux, and upon completion, the reaction mixture is filtered, and the product is isolated from the filtrate.

Biological Activities and Therapeutic Potential

The this compound scaffold has been incorporated into a multitude of compounds demonstrating a broad spectrum of biological activities.

Kinase Inhibition and Anticancer Activity

A primary application of the this compound core is in the development of kinase inhibitors for cancer therapy. These compounds often target key kinases involved in tumor growth, proliferation, and angiogenesis.

Table 1: Anticancer Activity of Indolin-2-one Derivatives

| Compound ID | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |

| Indolin-2-one Derivative 1 | Aurora B | MDA-MB-468 | 0.0291 ± 0.0073 | [1][2] |

| Indolin-2-one Derivative 2 | Aurora B | MDA-MB-468 | 0.0326 ± 0.0099 | [1][2] |

| Indolin-2-one Derivative 3 | CDK8 | - | 0.129 | [3] |

| Azaindolin-2-one Derivative | GSK3β | - | 1.7 | [4] |

| (E)-3-benzylideneindolin-2-one Derivative | Aurora A | - | 1.68 | [5] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Kinase Reaction: In a 96-well plate, incubate the kinase, a suitable substrate peptide, and the test compound in a kinase assay buffer for a defined period at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Subsequently, add a detection reagent that converts the produced ADP to ATP and generates a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity

Derivatives of the indolin-2-one scaffold have also shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Indolin-2-one Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Indolin-2-one-nitroimidazole hybrid | S. aureus (MRSA) | 0.0625 - 4 | [6][7] |

| Indolyl-aminoguanidinium derivative | K. pneumoniae | 4 - 8 | [8] |

| Halogenated Indole Derivative 1 | Candida species | 10 - 50 | [9] |

| Halogenated Indole Derivative 2 | Candida species | 10 - 50 | [9] |

| Imidazoquinoxaline derivative | B. subtilis | 0.15 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

-

Serial Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

The this compound scaffold has also been investigated for its potential in developing anti-inflammatory agents, often through the inhibition of key inflammatory signaling pathways such as NF-κB.

Table 3: Anti-inflammatory Activity of Indolin-2-one and Related Derivatives

| Compound ID | Target/Assay | IC50 | Reference |

| Pyridine Derivative | NF-κB activity inhibition | 172.2 ± 11.4 nM | [11] |

| Pyridine Derivative | NO release inhibition | 3.1 ± 1.1 µM | [11] |

| Flavanone Derivative | Anti-inflammatory (in vivo) | Potent | [12] |

| Pyxinol Derivative | NF-κB inhibition | - | [13] |

Key Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate critical cellular signaling pathways.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a crucial pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many indolin-2-one derivatives are potent inhibitors of VEGFRs.

Caption: Simplified VEGFR-2 signaling pathway.[2][6][14][15][16]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.[11][17][18][19][20]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.

Caption: Overview of the MAPK/ERK signaling pathway.[1][5][9][21][22]

Aurora Kinase and CDK Signaling in Cell Cycle Control

Aurora kinases and Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Their inhibition by this compound derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Role of CDKs and Aurora Kinases in the cell cycle.[14][15][16][17][18][19][20][23][24][25]

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a multitude of biological targets have led to the discovery of numerous potent compounds with diverse therapeutic potential. The continued exploration of this versatile core, coupled with rational drug design and a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative and effective therapies for a wide range of diseases, from cancer to infectious and inflammatory disorders. Future research should focus on the development of more selective and potent this compound derivatives, as well as the elucidation of their detailed mechanisms of action to further unlock the full therapeutic potential of this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of indolin-2-one derivatives as novel cyclin-dependent protein kinase 8 (CDK8) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of hybrids of indolin-2-one and nitroimidazole as potent inhibitors against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoid derivatives targeting NF-kappaB | EurekAlert! [eurekalert.org]

- 13. mdpi.com [mdpi.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apexbt.com [apexbt.com]

- 18. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 21. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. CDK Family - Creative Biogene [creative-biogene.com]

- 24. rupress.org [rupress.org]

- 25. researchgate.net [researchgate.net]

Discovery and history of 4-Aminoindolin-2-one

An In-Depth Technical Guide to the Discovery and History of Indolin-2-One Based Kinase Inhibitors: The Case of Sunitinib and its Precursors

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This guide provides a comprehensive overview of the discovery and history of this important class of compounds, with a primary focus on Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its precursor, Semaxanib (SU5416). While the specific compound "4-Aminoindolin-2-one" does not have a well-documented history as a major therapeutic agent, the broader class of substituted indolin-2-ones, particularly those with amino-heterocyclic substitutions at the 3-position, has been extensively developed, culminating in successful drugs like Sunitinib.[4][5] This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visualizations of key signaling pathways.

Early Discovery of the Indolin-2-One Scaffold as Kinase Inhibitors

The journey of indolin-2-one derivatives as kinase inhibitors began with the exploration of small molecules that could compete with ATP for the ATP-binding site of protein kinases.[2][5][6] The first report of the antikinase activity of the indolinone set of kinase inhibitors was in 1997.[2][7] These compounds were identified as potent and selective inhibitors of various kinases, and their favorable physicochemical properties made them attractive lead structures for drug development.[2] Pyrrole-indoline-2-ones were among the first structures identified and have been extensively studied for their inhibitory effects on key RTKs involved in angiogenesis and cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and FMS-like tyrosine kinase 3 (FLT3).[3]

Semaxanib (SU5416): A Pioneering Indolin-2-One Kinase Inhibitor

Semaxanib, also known as SU5416, was a pioneering synthetic inhibitor of the Flk-1/KDR VEGF receptor tyrosine kinase, developed by SUGEN.[8][9] It was one of the first small molecule inhibitors of Flk-1/KDR to enter large-scale clinical trials for the treatment of advanced malignancies.[9]

Mechanism of Action of Semaxanib

Semaxanib functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR2 (Flk-1/KDR).[9][10][11] This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that are crucial for VEGF-stimulated endothelial cell migration and proliferation.[10][11] The ultimate effect is a reduction in tumor microvasculature, cutting off the tumor's supply of nutrients and oxygen.[10][11]

Preclinical and Clinical Development of Semaxanib

In preclinical studies, Semaxanib demonstrated potent anti-angiogenic activity. It inhibited VEGF-dependent mitogenesis of human umbilical vein endothelial cells (HUVECs) and suppressed tumor growth in various xenograft models by inhibiting tumor angiogenesis.[9][12] However, despite promising preclinical data, Semaxanib's clinical development was ultimately halted. In 2002, Phase III clinical trials of Semaxanib for advanced colorectal cancer were discontinued due to a lack of survival benefit compared to the standard of care.[8][13] Questions regarding the dosing schedule and the emergence of next-generation tyrosine kinase inhibitors contributed to the discontinuation of its development.[8][13]

Sunitinib (SU11248): A Multi-Targeted Success Story

Sunitinib, marketed as Sutent®, is an oral, multi-targeted receptor tyrosine kinase inhibitor that emerged from the same research program at SUGEN that developed Semaxanib.[4][5] It represents a significant advancement over its precursor, with a broader target profile and improved clinical efficacy. Sunitinib was the third in a series of compounds that included SU5416 and SU6668.[4][5] In January 2006, Sunitinib received FDA approval for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), becoming the first cancer drug to be simultaneously approved for two different indications.[4][5]

Mechanism of Action of Sunitinib

Sunitinib's efficacy stems from its ability to inhibit multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression.[14][15] Its primary targets include:

-

VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3): Inhibition of VEGFRs disrupts angiogenesis, the formation of new blood vessels that tumors need to grow.[14][15]

-

PDGFRs (PDGFR-α and PDGFR-β): By inhibiting PDGFRs, Sunitinib interferes with signaling pathways that promote tumor cell proliferation and survival.[14][15]

-

c-KIT: Inhibition of the c-KIT receptor is crucial for its efficacy in GIST, where mutations in this receptor are a key driver of the disease.[14][15]

-

FLT3: Inhibition of FLT3 is relevant in certain hematological malignancies.[14][15]

-

RET: The RET proto-oncogene is another target of Sunitinib.[14]

By simultaneously blocking these pathways, Sunitinib reduces tumor vascularization, induces cancer cell apoptosis, and ultimately leads to tumor shrinkage.[5]

Clinical Efficacy of Sunitinib

Sunitinib has demonstrated significant clinical benefit in various cancers. In a pivotal Phase III trial for treatment-naïve metastatic RCC, Sunitinib significantly prolonged progression-free survival compared to interferon-alfa (11 months vs. 5 months).[16][17] For patients with imatinib-resistant GIST, a large Phase III trial showed that Sunitinib provided a new treatment option to halt disease progression.[4][5] The study was unblinded early due to the clear benefit of Sunitinib over placebo.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for Semaxanib and Sunitinib.

Table 1: In Vitro Inhibitory Activity of Semaxanib (SU5416)

| Target | Assay | IC50 (μM) | Reference |

| Flk-1/KDR (VEGFR2) | Flk-1 overexpressing NIH 3T3 cells | 1.04 | [18] |

| PDGFR | NIH 3T3 cells | 20.3 | [18] |

| Flk-1/KDR (VEGFR2) | Biochemical Kinase Assay | 1.23 | [12] |

| EGFR | Biochemical Kinase Assay | > 100 | [12] |

| FGFR | Biochemical Kinase Assay | > 100 | [12] |

Table 2: Sunitinib Clinical Trial Data for Metastatic Renal Cell Carcinoma (First-Line)

| Parameter | Sunitinib | Interferon-alfa | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival | 11 months | 5 months | 0.42 (0.32–0.54) | < .001 | [16] |

| Objective Response Rate | 31% | 6% | - | - | [17] |

| Median Overall Survival | 26.4 months | 21.8 months | 0.821 (0.673–1.001) | .051 | [16] |

Table 3: Sunitinib Clinical Trial Data for Imatinib-Resistant GIST

| Parameter | Sunitinib | Placebo | Hazard Ratio (95% CI) | p-value | Reference |

| Median Time to Progression | 26.6 weeks | 6.4 weeks | 0.339 (0.244–0.472) | ≤0.001 | [19] |

| Median Overall Survival | 72.7 weeks | 64.9 weeks | 0.876 (0.679–1.129) | 0.306 | [19] |

Experimental Protocols

Synthesis of Semaxanib (SU5416)

The synthesis of Semaxanib is a two-step process:

-

Vilsmeier-Haack Reaction: 2,4-dimethylpyrrole undergoes a Vilsmeier-Haack reaction to produce the corresponding aldehyde.[8]

-

Knoevenagel Condensation: The resulting aldehyde is then condensed with oxindole in the presence of a base to yield Semaxanib.[8]

VEGFR2 (Flk-1) Autophosphorylation Inhibition Assay (for Semaxanib)

This protocol is based on the methods described in early studies of Semaxanib.[18]

-

Cell Culture: Use NIH 3T3 cells overexpressing the Flk-1 receptor.

-

Receptor Immunolocalization: Solubilized membranes from the cells are added to ELISA plates pre-coated with a monoclonal antibody that recognizes Flk-1. Incubate overnight at 4°C.

-

Inhibitor Addition: Add serial dilutions of Semaxanib (SU5416) to the immunolocalized receptor.

-

Autophosphorylation Induction: To induce autophosphorylation, add various concentrations of ATP to the wells. Allow the reaction to proceed for 60 minutes at room temperature.

-

Reaction Stoppage: Stop the reaction with EDTA.

-

Detection: Quantify the level of receptor phosphorylation using a standard ELISA detection method.

Cell Proliferation (MTT) Assay (for Sunitinib)

This is a general protocol for assessing the effect of Sunitinib on cell proliferation.[20]

-

Cell Plating: Plate cancer cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Sunitinib and a vehicle control. Incubate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

References

- 1. Indolinones - Progress in Medicinal Chemistry [ebrary.net]

- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 4. Sunitinib - Wikipedia [en.wikipedia.org]

- 5. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]

- 6. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Semaxanib - Wikipedia [en.wikipedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. cancernetwork.com [cancernetwork.com]

- 14. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 15. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancernetwork.com [cancernetwork.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Complete Longitudinal Analyses of the Randomized, Placebo-controlled, Phase III Trial of Sunitinib in Patients with Gastrointestinal Stromal Tumor Following Imatinib Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Theoretical Studies on the Tautomerism of 4-Aminoindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoindolin-2-one, a derivative of the indolinone scaffold, represents a core structural motif in a multitude of biologically active compounds. The indolinone ring system is a prominent feature in many pharmaceuticals, including several kinase inhibitors used in oncology. The tautomeric state of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. Therefore, a thorough understanding of the tautomeric equilibria of this compound is paramount for the rational design and development of novel therapeutics based on this scaffold.

This technical guide provides an in-depth overview of the theoretical and experimental approaches used to study the tautomerism of this compound and its derivatives. While direct experimental and extensive computational data for this compound is limited in the public domain, this guide leverages findings from closely related indolinone and isatin derivatives to present a comprehensive framework for its investigation.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms. The primary equilibrium is expected to be between the lactam and lactim forms. Additionally, the presence of the amino group at the 4-position introduces the possibility of imine-enamine tautomerism.

Theoretical Studies: Computational Chemistry Approach

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities of tautomers. These methods can provide accurate predictions of molecular geometries, energies, and spectroscopic properties.

Computational Workflow

A typical computational workflow for studying the tautomerism of this compound would involve the following steps:

Quantitative Data from Analogous Systems

| Compound | Method | Basis Set | Solvent | ΔE (Keto - Enol) (kcal/mol) | Predominant Tautomer | Reference |

| (E)-3-benzylideneindolin-2-one | DFT/B3LYP | 6-311G(d,p) | Gas Phase | 14.67 | Keto | [1][2] |

| (E)-3-benzylideneindolin-2-one | DFT/B3LYP | 6-311G(d,p) | DMSO | 14.59 | Keto | [2] |

| Isatin | - | - | Solid State | - | Lactam | [3] |

| Pindone (an indandione) | DFT/B3LYP | 6-311++G(d,p) | - | Endocyclic enol more stable | Enol | [4] |

Note: This table summarizes data from related compounds to provide an expected trend for this compound. The stability of pindone's enol form is an exception due to its unique dicarbonyl structure.

Experimental Protocols for Tautomer Characterization

Experimental validation is crucial to confirm the predictions from theoretical calculations. The following spectroscopic techniques are commonly employed to characterize tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution.

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of the compound (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

1H NMR Spectroscopy:

-

Acquire a high-resolution 1H NMR spectrum.

-

Analysis: The lactam form is expected to show a characteristic signal for the N-H proton (typically broad) and distinct signals for the CH2 protons of the five-membered ring. The lactim form would lack the N-H signal and instead show a signal for the O-H proton, with a corresponding change in the chemical shifts of the aromatic and heterocyclic protons. The presence of both sets of signals indicates a tautomeric equilibrium. Integration of the respective signals allows for the quantification of the tautomer ratio.

-

-

13C NMR Spectroscopy:

-

Acquire a 13C NMR spectrum.

-

Analysis: The most significant difference is expected for the carbonyl carbon (C2). The lactam form will exhibit a signal in the typical carbonyl region (~170-180 ppm). In the lactim form, this carbon becomes part of a C=N bond and is attached to a hydroxyl group, shifting its resonance to a different region of the spectrum.

-

-

15N NMR Spectroscopy:

-

If isotopically labeled material is available or with a sensitive cryoprobe, 15N NMR can provide direct evidence of the protonation state of the nitrogen atoms.[5]

-

Analysis: The chemical shift of the ring nitrogen will be significantly different in the lactam (-NH-) versus the lactim (-N=) form.

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in the different tautomers, especially in the solid state.

Detailed Methodology:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has transparent windows in the IR region of interest.

-

-

Spectrum Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm-1.

-

Analysis:

-

Lactam Form: Look for a strong absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam), typically in the region of 1680-1720 cm-1. A band for the N-H stretch will also be present around 3200-3400 cm-1.

-

Lactim Form: The characteristic C=O band will be absent. Instead, a broad O-H stretching band will appear around 3200-3600 cm-1, and a C=N stretching vibration may be observed.

-

Signaling Pathways and Logical Relationships

The tautomeric state of a drug molecule is a critical factor in its interaction with biological targets. Different tautomers present distinct pharmacophoric features (hydrogen bond donors and acceptors), which can lead to different binding affinities and biological activities.

Conclusion

The study of tautomerism in this compound is essential for a complete understanding of its chemical behavior and biological function. While direct experimental data is sparse, a combination of computational modeling and spectroscopic analysis, guided by findings from analogous indolinone systems, provides a robust framework for its investigation. Theoretical calculations consistently predict the predominance of the lactam form, a hypothesis that can be rigorously tested using NMR and IR spectroscopy. A thorough characterization of the tautomeric landscape of this compound will undoubtedly aid in the design of more effective and safer drugs based on this important heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. nano-ntp.com [nano-ntp.com]

- 4. earthlinepublishers.com [earthlinepublishers.com]

- 5. 15N NMR spectra, tautomerism and diastereomerism of 4,5-dihydro-1H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Modeling and Computational Studies of 4-Aminoindolin-2-one and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the molecular modeling and computational chemistry approaches applied to understand and predict the activity of 4-aminoindolin-2-one and its derivatives. We delve into the methodologies of molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations as they pertain to this important class of compounds. This document synthesizes data from various studies, presenting quantitative findings in structured tables and detailing the experimental protocols for key computational experiments. Furthermore, we visualize complex workflows and signaling pathways using diagrams to facilitate a deeper understanding of the computational drug design process for indolin-2-one-based inhibitors.

Introduction to the Indolin-2-one Scaffold

Indolin-2-one, also known as oxindole, is a bicyclic aromatic heterocyclic compound. Its derivatives are of significant interest in drug discovery due to their ability to mimic the hydrogen bonding pattern of the ATP hinge-binding region of protein kinases.[1] This has led to the development of numerous indolin-2-one-based compounds as potent inhibitors of various kinases involved in cancer and other diseases. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example featuring the indolin-2-one core.[2] The 4-amino substitution on the indolin-2-one ring provides a key vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Computational studies are instrumental in rationally designing these modifications.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.

Experimental Protocols for Molecular Docking

A typical molecular docking workflow for indolin-2-one derivatives involves the following steps:

-

Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, VEGFR-2 (PDB ID: 4AGD), Aurora B kinase (PDB ID: 4AF3), and HIV-1 integrase (PDB ID: 5KGX) have been used as targets for indolin-2-one derivatives.[2][3][4] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[5]

-

Ligand Preparation: The 3D structures of the indolin-2-one derivatives are generated and energy-minimized using computational chemistry software.

-

Docking Simulation: Docking is performed using software such as MOE (Molecular Operating Environment), Molegro Virtual Docker (MVD), or Glide.[2][3][6] The docking protocol is often validated by redocking the co-crystallized ligand into the active site and ensuring the software can reproduce the experimental binding pose, typically measured by a low root-mean-square deviation (RMSD).[7]

-

Analysis of Results: The resulting docked poses are analyzed based on their scoring functions (e.g., MolDock Score, Rerank Score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with the amino acid residues in the active site.[2][6] For example, the NH and CO groups of the indolin-2-one scaffold are known to form crucial hydrogen bonds with the hinge region residues of kinases like Glu917 and Cys919 in VEGFR-2.[1]

Quantitative Data from Molecular Docking Studies

The following table summarizes representative quantitative data from molecular docking and in vitro studies of indolin-2-one derivatives against various targets.

| Compound Series | Target Protein | PDB ID | Docking Score (unit) | Experimental IC50 (µM) | Reference |

| Indolin-2-one derivatives | VEGFR-2 | 4AGD | - | 0.078 - 0.358 | [1][3] |

| 4-Thiazolidinone-indolin-2-ones | Antitumor | - | - | CTC50 values reported | [8] |

| 3-Hydroxy-indolin-2-ones | HIV-1 Integrase | 5KGX | - | - | [4] |

| Indolin-2-one derivatives | Aurora B Kinase | 4AF3 | -225.90 (MolDock Score, kcal/mol) | - | [2] |

| Indolin-2-one derivatives | Cyclooxygenase-2 | 3LN1 | Rerank Scores reported | - | [6] |

| Azine-linked indolinone hybrids | CDK2 | - | - | 0.027 - 0.143 | [9] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10] These models are then used to predict the activity of new, unsynthesized compounds.

Experimental Protocols for 3D-QSAR

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used.[11][12]

-

Data Set Preparation: A series of indolin-2-one analogs with experimentally determined biological activities (e.g., IC50 values) is selected. The dataset is divided into a training set to build the model and a test set to validate it.[8]

-

Molecular Alignment: All molecules in the dataset are aligned or superimposed according to a common scaffold. This is a critical step and can be based on a template molecule or on docked conformations.[5][13]

-

Field Calculation: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and acceptor fields.[14]

-

Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the calculated fields with the variations in biological activity.[11]

-

Model Validation: The predictive power of the QSAR model is assessed using statistical metrics. A high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²) are indicative of a robust model.[11][12] The model's ability to predict the activity of the test set compounds is the ultimate validation.

Quantitative Data from QSAR Studies

The performance of QSAR models is judged by several statistical parameters.

| Study Subject | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding | Reference |

| PDK1 Inhibitors | CoMFA | 0.737 | 0.907 | Model provides insights for future drug design. | [12] |

| PDK1 Inhibitors | CoMSIA | 0.824 | 0.991 | Consistent with docking results. | [12] |

| Tubulin Inhibitors | CoMFA | 0.66 | 0.955 | Steric interactions are more influential than electrostatic ones. | [10] |

| GyrB Inhibitors | CoMSIA | 0.629 | 0.864 | Electrostatic and H-bond donor fields are important. | [13] |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein complex, MD simulations offer insights into the dynamic behavior of the system over time. This can be used to assess the stability of the docked pose and to calculate binding free energies.[7]

Experimental Protocols for MD Simulations

-

System Setup: The best-docked pose of the indolin-2-one derivative in the protein's active site is used as the starting point. The complex is solvated in a water box with appropriate ions to neutralize the system.[13]

-

Force Field Selection: A force field (e.g., AMBER, GROMOS) is chosen to describe the potential energy of the system.[9][13]

-

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. Then, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated at a constant pressure.[13]

-

Production Run: The simulation is run for a specific period, typically ranging from nanoseconds to microseconds, during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.[7][15]

-